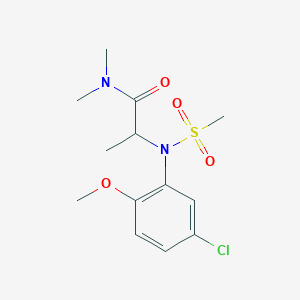
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) and is often used to study the effects of serotonin on the brain and body.
Mecanismo De Acción
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can affect mood, behavior, and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the concentration of serotonin in the brain. At low concentrations, it may have little to no effect, while at high concentrations, it can lead to changes in mood, behavior, and physiological processes. It has been shown to increase serotonin levels in the brain and to have antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to specifically manipulate serotonin levels without affecting other neurotransmitters. However, one limitation is that it may not accurately reflect the complexity of serotonin signaling in vivo, as it only targets one aspect of serotonin regulation.
Direcciones Futuras
There are several future directions for research on N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of research is the development of more selective and potent serotonin reuptake inhibitors. Additionally, further studies are needed to better understand the complex interactions between serotonin and other neurotransmitters in the brain.
Métodos De Síntesis
The synthesis of N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps. The first step is the reaction of 3-bromobenzyl chloride with morpholine to form N-(3-bromobenzyl)morpholine. This intermediate is then reacted with 3-chloropropan-1-amine to form N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine. Finally, this compound is reacted with hydrochloric acid to form the dihydrochloride salt.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is commonly used in scientific research to study the effects of serotonin on the brain and body. It is often used as a tool to manipulate serotonin levels in animal models and in vitro studies. It has been used to study the effects of serotonin on mood, behavior, and physiological processes such as appetite and sleep.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.2ClH/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17;;/h1,3-4,11,16H,2,5-10,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRWUSRPKINMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5415021.png)
![5-amino-3-[1-cyano-2-(2-furyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5415029.png)

![6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415047.png)
![3-[(aminocarbonyl)amino]-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5415051.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415057.png)
![1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine](/img/structure/B5415073.png)
![[1-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5415081.png)


![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![3-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride](/img/structure/B5415112.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)